molecular formula C23H14F3N3O6 B2711644 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888458-20-6

3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2711644
CAS No.: 888458-20-6
M. Wt: 485.375
InChI Key: IYPWICUPYWGFEX-UHFFFAOYSA-N
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Description

3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a nitrobenzamido group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

    Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced via nitration of aniline derivatives followed by amide formation.

    Attachment of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is typically introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine derivative.

    Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive functional groups.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the trifluoromethoxy group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide: Lacks the trifluoromethoxy group.

    3-(3-aminobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide: Contains an amino group instead of a nitro group.

    3-(3-nitrobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of both the nitrobenzamido and trifluoromethoxyphenyl groups in 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide makes it unique. These groups can significantly influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O6/c24-23(25,26)35-16-10-8-14(9-11-16)27-22(31)20-19(17-6-1-2-7-18(17)34-20)28-21(30)13-4-3-5-15(12-13)29(32)33/h1-12H,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPWICUPYWGFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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